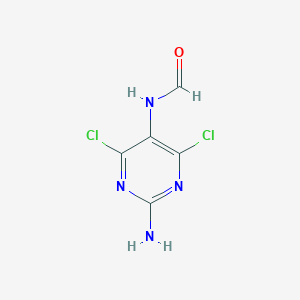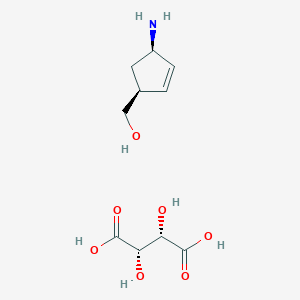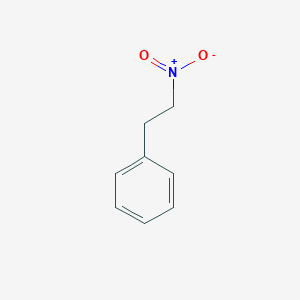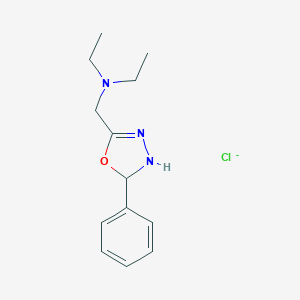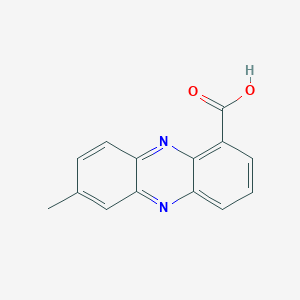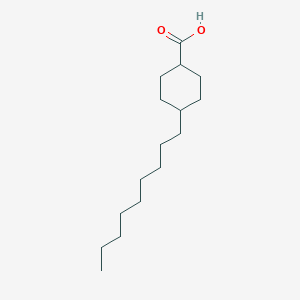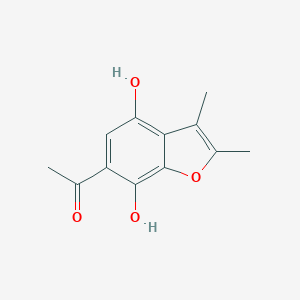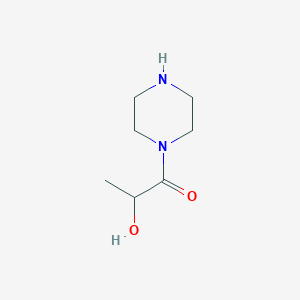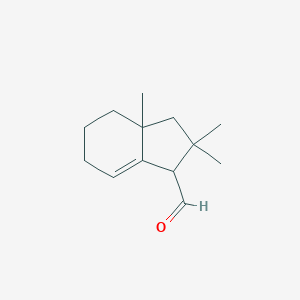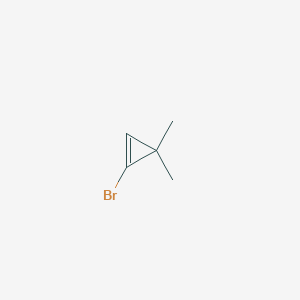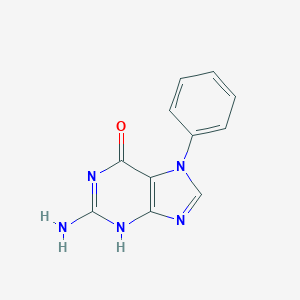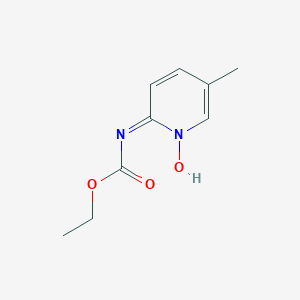
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.
Wirkmechanismus
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This prevents the protease from cleaving its substrates and leads to the accumulation of uncleaved proteins. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemische Und Physiologische Effekte
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to induce apoptosis in various cell types by inhibiting the activity of cathepsins B and L. It has also been shown to induce autophagy by inhibiting the activity of lysosomal cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in antigen processing and presentation. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is a potent and irreversible inhibitor of cysteine proteases, making it a valuable tool for studying their biological functions. It is highly specific for cysteine proteases and does not inhibit other classes of proteases. However, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate can be toxic to cells at high concentrations and may have off-target effects at lower concentrations. It is important to use appropriate controls and concentrations when using Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in experiments.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in scientific research. One area of interest is the role of cysteine proteases in cancer progression and metastasis. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to inhibit the growth and metastasis of several types of cancer cells in vitro and in vivo. Another area of interest is the role of cysteine proteases in neurodegenerative diseases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to reduce the accumulation of amyloid beta in Alzheimer's disease models. Finally, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate may have potential therapeutic applications in viral infections, as it has been shown to inhibit the replication of several viruses, including HIV and influenza.
Synthesemethoden
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is synthesized by reacting ethyl carbamate with 1-hydroxy-5-methylpyridin-2-one in the presence of a catalyst. The reaction yields ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as other cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
Eigenschaften
IUPAC Name |
ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJQHJSLGVNOM-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C1C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=C\1/C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

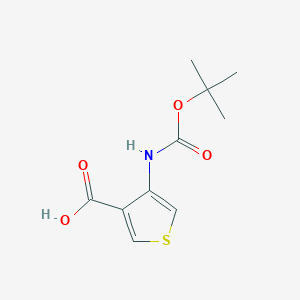
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
